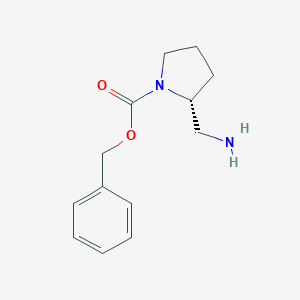

(r)-苄基 2-(氨基甲基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

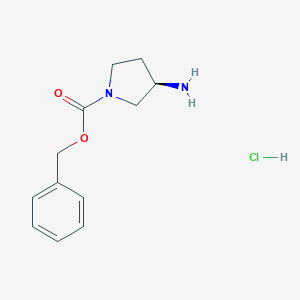

“®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H18N2O2 . It is used as a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine, which are potent and selective adenosine A2A receptor antagonists .

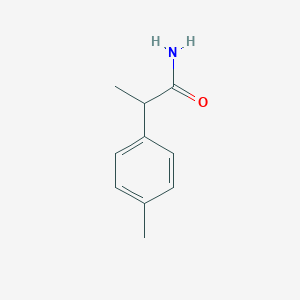

Molecular Structure Analysis

The molecular structure of “®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is 1S/C13H18N2O2/c14-9-12-7-4-8-15 (12)13 (16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 .

Chemical Reactions Analysis

“®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is used as a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine . These derivatives are potent and selective adenosine A2A receptor antagonists .

Physical And Chemical Properties Analysis

The molecular weight of “®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is 234.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 234.136827821 g/mol .

科学研究应用

Synthesis of Adenosine A2A Receptor Antagonists

This compound serves as a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine, which are potent and selective adenosine A2A receptor antagonists . These antagonists have potential therapeutic applications in treating Parkinson’s disease, as they can modulate motor control.

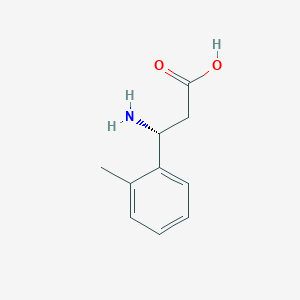

Chiral Building Blocks in Synthetic Chemistry

Due to its chiral nature, ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is used as a building block in synthetic chemistry for the construction of complex molecules with specific stereochemistry . This is crucial in pharmaceuticals where the chirality of a drug can affect its efficacy.

Intermediate in Organic Synthesis

It acts as an intermediate in various organic synthesis processes . Its role is pivotal in creating a diverse range of chemical entities which can be further utilized in the development of new drugs and materials.

作用机制

Target of Action

It is known that pyrrolidine derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular interactions .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biochemical pathways, depending on their specific chemical structure and the nature of their biological targets .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

It is known to be a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine, which are potent and selective adenosine a2a receptor antagonists

Action Environment

It is known that it should be stored in a cool place, away from strong oxidizing agents . This suggests that its stability and efficacy may be affected by temperature and exposure to certain chemical substances.

属性

IUPAC Name |

benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428012 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187931-23-2 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。